6-Fluoro-8-methylquinoline

Vue d'ensemble

Description

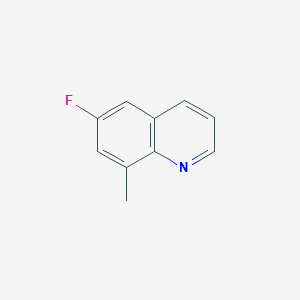

6-Fluoro-8-methylquinoline is a fluorinated quinoline derivative with the molecular formula C10H8FN. This compound is part of the broader class of quinolines, which are nitrogen-containing heterocyclic compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-8-methylquinoline typically involves the fluorination of quinoline derivatives. One common method is the direct fluorination of 6-methoxyquinoline, which can yield 6-fluoroquinoline derivatives . Another approach involves the Skraup synthesis, where 2-amino-5-fluorophenol is used as a starting material .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the reactive fluorine gas. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Fluoro-8-methylquinoline undergoes various chemical reactions, including:

Electrophilic Substitution: This reaction is not highly selective, often resulting in a mixture of products such as 5-fluoroquinoline, 6-fluoroquinoline, and 8-fluoroquinoline.

Nucleophilic Substitution: This reaction involves the displacement of the fluorine atom by nucleophiles, leading to the formation of various substituted quinoline derivatives.

Oxidation and Reduction: These reactions can modify the quinoline ring, introducing functional groups that enhance the compound’s reactivity and biological activity.

Common Reagents and Conditions:

Electrophilic Substitution: Typically involves reagents like fluorine gas or fluorinating agents under controlled conditions.

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used for these transformations.

Major Products Formed: The major products formed from these reactions include various fluorinated quinoline derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

While a comprehensive article focusing solely on the applications of "6-Fluoro-8-methylquinoline" with extensive data tables and case studies is not available within the provided search results, information on related compounds can give insight into potential applications.

Here's what can be gathered from the search results:

Related Compounds and Their Applications:

-

8-Fluoro-4-hydroxy-2-methylquinoline:

- It is a fluorinated heterocyclic building block used in materials synthesis for OLEDs, DSSCs, and bioimaging .

- The compound has multi-functional groups that allow for reactions like nucleophilic substitution and enamine condensation with an aldehyde .

- Quinoline derivatives are typically used to synthesize dyes for dye-sensitized solar cells (DSSCs) and OLEDs because of their conjugated molecular structure. The energy gap of the molecule can be tuned effortlessly by functional group conversions .

- Derivatives of quinoline are often bioactive; for example, quinine is a well-known drug for malaria treatments. Active pharmaceutical ingredients can also be tailored into fluorescent bioimaging substances to monitor cell activities in vitro experiments .

-

5-Amino-6-fluoro-8-methylquinoline-2-carboxylic acid:

- It is a heterocyclic organic compound with a quinoline structure, including an amino group, a fluorine atom, and a carboxylic acid functional group.

- It has potential applications in medicinal chemistry and as a building block in the synthesis of various biologically active molecules .

- Research suggests that derivatives exhibit antibacterial properties .

-

Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline-3-carboxylate:

- It is a synthetic organic compound with a quinoline structure that incorporates a dimethylamino group and a fluorine atom.

- Applications include pharmaceutical development .

- Shows promising biological activities .

- 6-Fluoro-2-methylquinoline:

- 4-Chloro-6-fluoro-8-methylquinoline-3-carbonitrile:

- 6-Fluoro-4-hydroxy-8-methylquinoline-3-carboxylic acid:

Mécanisme D'action

The mechanism of action of 6-Fluoro-8-methylquinoline involves its interaction with biological targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets in proteins. This can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .

Comparaison Avec Des Composés Similaires

- 6-Fluoroquinoline

- 8-Fluoroquinoline

- 6,8-Difluoroquinoline

- 7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline (Fluoroquine)

- Mefloquine

Comparison: 6-Fluoro-8-methylquinoline is unique due to the presence of both a fluorine atom and a methyl group on the quinoline ring. This combination enhances its reactivity and biological activity compared to other fluorinated quinolines. For example, fluoroquine and mefloquine are well-known antimalarial drugs, but this compound’s specific substitution pattern may offer distinct advantages in terms of selectivity and potency .

Activité Biologique

6-Fluoro-8-methylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound includes a fluorine atom at the 6-position and a methyl group at the 8-position of the quinoline ring. This specific arrangement contributes to its unique biological activity profile. The molecular formula is with a molecular weight of approximately 165.17 g/mol.

Biological Activities

1. Antimicrobial Activity

Preliminary studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. Research has shown it to be effective against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibacterial agent.

2. Anticancer Properties

Several studies have investigated the anticancer potential of this compound derivatives. Notably, compounds derived from this structure have demonstrated antiproliferative activity against various cancer cell lines, including lung (H-460), colon (HT-29), liver (HepG2), and stomach (SGC-7901) cancer cells. For instance, derivatives with specific substitutions at the C-2 and C-4 positions have shown IC50 values ranging from 0.03 to 4.74 μM, indicating potent activity compared to standard chemotherapeutics like gefitinib .

3. Mechanism of Action

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes in cellular pathways related to growth and survival in cancer cells. It may also interact with DNA or RNA, disrupting replication processes in microbial pathogens .

Case Study 1: Anticancer Activity

A study evaluated a series of quinoline derivatives, including this compound, for their antiproliferative effects on various cancer cell lines. The results highlighted that modifications at the C-2 position significantly impacted the potency of these compounds, with some exhibiting over 186-fold greater activity than gefitinib against certain cancer types .

Case Study 2: Antimicrobial Efficacy

Another study focused on assessing the antibacterial properties of this compound against multi-drug resistant strains of bacteria. The compound demonstrated notable effectiveness, particularly in inhibiting growth in Staphylococcus aureus and Escherichia coli, suggesting its potential for development into a therapeutic agent for resistant infections.

Comparative Analysis

The following table summarizes the biological activities and potency of various derivatives related to this compound:

| Compound Name | Activity Type | IC50 Value (μM) | Notes |

|---|---|---|---|

| This compound | Anticancer | 0.03 - 4.74 | Effective against multiple cancer cell lines |

| Ethyl 4-(dimethylamino)-6-fluoro-8-methylquinoline | Antimicrobial | N/A | Broad-spectrum activity against bacteria |

| Compound X (e.g., substituted derivative) | Anticancer | >10 | Less effective than parent compound |

Propriétés

IUPAC Name |

6-fluoro-8-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-5-9(11)6-8-3-2-4-12-10(7)8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKRNDEDVTKRERI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675026 | |

| Record name | 6-Fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-14-9 | |

| Record name | 6-Fluoro-8-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.